3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-13-6-3-5-10(15(13)23-2)16-18-17(24-21-16)12-9-11(19-20-12)14-7-4-8-25-14/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESWNYTYCRTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 358.42 g/mol. The synthesis typically involves the reaction of 2,3-dimethoxyphenyl derivatives with thiophene and pyrazole components under controlled conditions. The resulting oxadiazole ring contributes significantly to the biological activity of these compounds.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many 1,2,4-oxadiazole derivatives demonstrate significant antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain oxadiazoles have been shown to reduce inflammation in various models.
Antimicrobial Activity
A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains. For instance, compounds containing the oxadiazole ring were tested against Escherichia coli and Staphylococcus aureus, showing promising results with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL for some derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3a | E. coli | 8 |
| 3b | S. aureus | 16 |
| 3c | Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that certain oxadiazole derivatives possess anticancer properties. For example, a derivative similar to the compound showed IC50 values against human cancer cell lines ranging from 10 to 20 μM . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Studies
- Study on Antibacterial Activity : Dhumal et al. (2016) synthesized various oxadiazole derivatives and evaluated their antibacterial activity against Mycobacterium bovis. Compounds exhibited significant inhibition with EC50 values lower than those of standard antibiotics .
- Anticancer Mechanism Investigation : A recent study investigated the HDAC inhibitory potential of oxadiazole derivatives. The most active compounds achieved over 90% inhibition at low concentrations (20 nM), indicating their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between the target compound and selected analogs:
Key Observations :
- Electron-Donating vs.
- Aromatic Systems : The thiophene-pyrazole moiety in the target compound enables extended π-conjugation, which may improve binding to aromatic residues in biological targets, similar to the pyridine in .
- Steric Effects : The methyl linker in introduces steric hindrance, whereas the target compound’s direct pyrazole-oxadiazole linkage may favor planar conformations for target engagement.
Q & A
Q. Advanced Molecular Modeling
- Molecular Docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Key parameters:
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .
Q. Table 1: Predicted Binding Affinities for Common Targets
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| 14-α-Demethylase (Antifungal) | -8.2 | |
| COX-2 (Anti-inflammatory) | -7.6 | |
| EGFR Kinase (Anticancer) | -6.9 |
How do substituent variations on the dimethoxyphenyl group affect bioactivity?
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-Donating Groups (e.g., -OCH₃ at 2,3-positions): Enhance π-π stacking with aromatic residues in enzyme pockets, improving antifungal activity (MIC ~2 µg/mL) .
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce potency due to decreased electron density on the oxadiazole ring.
Experimental Design : - Synthesize analogs with substituents at 4-position (e.g., -F, -Cl) and compare logP values (HPLC) with cytotoxicity (MTT assay ).
What strategies mitigate low yields in [3+2] cycloaddition reactions?
Q. Advanced Reaction Optimization
- Catalyst Screening : Test Cu(I)/Cu(II) salts (e.g., CuI, Cu(OTf)₂) in polar aprotic solvents (MeCN, DMF).
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min, improving yield from 45% to 72% .
Table 2: Cycloaddition Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Cu(OTf)₂, 80°C, 12h | 65 | 98 |
| CuI, MW, 30 min | 72 | 97 |
| No catalyst | 18 | 85 |
How can antioxidant activity be rigorously evaluated for this compound?
Q. Methodological Framework
- DPPH Assay : Measure IC₅₀ (µM) by monitoring absorbance decay at 517 nm.
- FRAP Assay : Quantify Fe³+ reduction capacity (µmol FeSO₄ equivalent/g compound) .
- Control Comparisons : Use ascorbic acid and Trolox as standards.
Q. Key Findings :
- Thiophene and pyrazole moieties enhance radical scavenging (IC₅₀ ~35 µM vs. DPPH) .
What techniques confirm the absence of regioisomeric impurities?
Q. Advanced Chromatographic and Spectral Analysis
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to separate regioisomers (retention time differences ≥1.5 min).
- NOESY NMR : Identify spatial proximity of thiophene protons to oxadiazole ring, ruling out alternative isomers .
How does solvent polarity influence the compound’s fluorescence properties?
Q. Photophysical Characterization
- Solvatochromism Studies : Measure emission λmax in solvents of varying polarity (e.g., hexane → DMSO).
- Increased polarity redshifts λmax (Δ ~30 nm) due to stabilization of excited-state dipole .
- Quantum Yield Calculation : Use integrating sphere with quinine sulfate as standard.
What are the challenges in scaling up the synthesis for preclinical studies?
Q. Process Chemistry Considerations
- Catalyst Recovery : Immobilize Cu catalysts on silica gel for reuse (5 cycles, yield drop <5%).
- Byproduct Management : Optimize workup to remove unreacted hydrazide (HPLC monitoring) .
How can metabolic stability be assessed in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
